molecular formula C12H7F5O2 B14231585 Pentafluorophenol--phenol (1/1) CAS No. 630426-85-6

Pentafluorophenol--phenol (1/1)

Cat. No.: B14231585
CAS No.: 630426-85-6
M. Wt: 278.17 g/mol
InChI Key: JZAICRIHALTYJO-UHFFFAOYSA-N
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Description

Pentafluorophenol–phenol (1/1) is an organofluorine compound, specifically a fluoroalcohol, with the chemical formula C6F5OH. It is the perfluorinated analogue of phenol and is characterized by its five fluorine atoms attached to a phenol ring. This compound is known for its strong acidity and reactivity, making it a valuable reagent in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentafluorophenol can be synthesized through several methods. One common approach involves the substitution of a fluorine atom in hexafluorobenzene with a hydroxyl group by reacting it with alkalis. Another method includes the preparation of phenyl-alkyl ethers by reacting hexafluorobenzene with metal alcoholates, followed by their decomposition to pentafluorophenol .

Industrial Production Methods

Industrial production of pentafluorophenol often involves the oxidation of organozinc compounds obtained by decarboxylation of trimethylsilyl esters of aromatic acids. This process is advantageous as it avoids the use of hazardous intermediates and allows for the direct preparation of pentafluorophenol from commercially available raw materials .

Chemical Reactions Analysis

Types of Reactions

Pentafluorophenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving pentafluorophenol include dicyclohexylcarbodiimide, ethyl acetate, pyridine, and diisopropylcarbodiimide. These reactions typically occur under mild conditions, making them suitable for various synthetic applications .

Major Products Formed

The major products formed from reactions involving pentafluorophenol include pentafluorophenyl esters and amides. These products are valuable intermediates in the synthesis of peptides, nucleosides, and other organic compounds .

Mechanism of Action

Pentafluorophenol exerts its effects through its strong acidity and reactivity. It readily forms pentafluorophenyl esters, which are active esters useful in peptide synthesis. The compound’s molecular targets include amines, with which it forms stable amide bonds. This reactivity is facilitated by the electron-withdrawing nature of the fluorine atoms, which enhances the compound’s electrophilicity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to pentafluorophenol include:

Uniqueness

Pentafluorophenol is unique due to its strong acidity and reactivity, which make it a valuable reagent in various chemical processes. Its ability to form stable amide bonds with amines and its use in peptide synthesis distinguish it from other similar compounds .

Properties

CAS No.

630426-85-6

Molecular Formula

C12H7F5O2

Molecular Weight

278.17 g/mol

IUPAC Name

2,3,4,5,6-pentafluorophenol;phenol

InChI

InChI=1S/C6HF5O.C6H6O/c7-1-2(8)4(10)6(12)5(11)3(1)9;7-6-4-2-1-3-5-6/h12H;1-5,7H

InChI Key

JZAICRIHALTYJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)O.C1(=C(C(=C(C(=C1F)F)F)F)F)O

Origin of Product

United States

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